Thermoelectric Power Factor of Doped SWCNT Films
TTF-TCNQ functions as a superior p-type dopant for single-walled carbon nanotube (SWCNT) films in thermoelectric applications. When SWCNT films are doped with 0.07 wt% TTF-TCNQ charge-transfer complex, a room-temperature power factor of 248 μW m⁻¹ K⁻² is achieved. This value represents a 51% enhancement over undoped SWCNT films and a 20% improvement relative to SWCNT films doped with TCNQ alone [1]. The enhancement is attributed to a reduction in structural defects and higher carrier mobility conferred by the TTF-TCNQ dopant compared to the TCNQ-only dopant.
| Evidence Dimension | Power factor (PF) at room temperature |
|---|---|
| Target Compound Data | 248 μW m⁻¹ K⁻² (SWCNT film doped with 0.07 wt% TTF-TCNQ) |
| Comparator Or Baseline | Undoped SWCNT: ~164 μW m⁻¹ K⁻² (calculated); TCNQ-doped SWCNT: ~207 μW m⁻¹ K⁻² |
| Quantified Difference | +51% vs. undoped SWCNT; +20% vs. TCNQ-doped SWCNT |
| Conditions | Flexible SWCNT films; dopant concentration 0.07 wt%; room temperature |
Why This Matters
The 20–51% enhancement in power factor relative to alternative doping strategies directly impacts the selection of TTF-TCNQ for high-efficiency flexible thermoelectric generators.
- [1] Tan, J.; Huang, H.; Wang, D.; Qin, S.; Xiao, X.; Chen, Z.; Liu, D.; Wang, L. J. Mater. Chem. C 2020, 8, 4827–4835. View Source
